B1574739 Surface IgG (sA20-Ig) of A20 (106-114)

Surface IgG (sA20-Ig) of A20 (106-114)

Cat. No.: B1574739
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Surface IgG (sA20-Ig) refers to the immunoglobulin G expressed on the surface of the A20 murine B-cell lymphoma cell line, a model widely used in immunology and cancer research. A20 cells, derived from a spontaneous reticulum cell neoplasm in a BALB/cAnN mouse, exhibit unique properties depending on culture conditions. In RPMI 1640 medium, these cells express surface IgG, alongside other markers like PD-L1 and I-a, and respond to T-cell cytokines and mitogens to secrete IgG . The "106-114" designation likely corresponds to a peptide region or compound identifier, though its exact structural or functional significance requires further contextualization. For instance, "compounds 106-114" are referenced in antivenom studies (Table 6, ), but in the context of A20 cells, this may denote a specific IgG epitope or interaction domain under investigation.

sA20-Ig serves as a critical tool for studying B-cell receptor signaling, antibody production, and immune evasion mechanisms in lymphoma. Its role in preclinical models, such as tumor engraftment in mice, highlights its relevance in evaluating immunotherapies .

Properties

sequence

DYWGQGTEL

source

Mus musculus (Mouse)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Surface IgG (sA20-Ig) of A20 (106-114)

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of IgG Sources and Properties

Compound/Cell Line IgG Type/Subclass Key Features Applications References
sA20-Ig (A20 cells) Surface IgG - Expressed in RPMI 1640 medium
- Produces PD-L1, I-a
- Tumorigenic in mice
Immunotherapy, B-cell signaling studies
IM9 Cell Line IgG Secreted IgG - Human multiple myeloma-derived
- Binds exosomes via surface Ig-BCR
Exosome detection, cancer monitoring
Standard IgG (Commercial) Polyclonal IgG - High purity (salt-free)
- Linear detection range in glycan analysis
Glycosylation studies, diagnostics
IgG-MIHs (Imprinted Hydrogels) IgG-specific - Synthetic recognition sites for IgG
- High specificity in biosensors
Diagnostic assays (e.g., ELISA)

Key Findings:

  • Purity : Commercial IgG exhibits superior linearity in glycan analysis compared to isolated IgG (e.g., from A20 cells), which may contain buffer salts or contaminants .
  • Detection Methods : Electrochemical techniques like DPV and SWV (Table 1, ) show higher sensitivity for IgG detection than traditional ELISA, though ELISA remains the gold standard for specificity.

Table 2: Vaccine and Therapeutic Candidates vs. sA20-Ig

Compound Target/Function Efficacy Data Limitations References
A20 Capsular Polysaccharide (Streptococcus) Antigen in conjugate vaccines - Induces high IgG titers in mice
- Synergistic effect with J581 polysaccharide
Limited to bacterial antigen studies
IVIG/SCIG IgG replacement therapy - Higher trough levels with SCIG
- Reduces infection rates in immunodeficiencies
Requires frequent administration
Saponins (98-105) Antivenom agents - Neutralize venom toxins
- Lower efficacy compared to compounds 106-114
Toxicity at high doses

Key Findings:

  • Vaccine Development : A20 polysaccharide-protein conjugates (e.g., with tetanus toxoid) elicit robust IgG responses, comparable to sA20-Ig’s role in immune activation .
  • Therapeutic IgG : IVIG and SCIG modulate systemic IgG levels but lack the tumor-targeting specificity of sA20-Ig in lymphoma models .

Analytical and Diagnostic Comparisons

Table 3: Detection Methods for IgG and Related Compounds

Method Sensitivity Specificity Applications References
ELISA High High Gold standard for IgG quantification
DPV/SWV Very High Moderate Rapid, label-free IgG detection
HILIC-UPLC Moderate High Glycan profiling of IgG

Key Findings:

  • Electrochemical vs. Serological Assays : DPV achieves lower detection limits (~0.1 ng/mL) for IgG compared to ELISA (~1 ng/mL) but requires specialized equipment .
  • Glycan Analysis : HILIC-UPLC with RapiFluor-MS labeling enhances sensitivity for IgG glycosylation patterns, critical for distinguishing pathological IgG subtypes (e.g., IgG4 in autoimmune diseases) .

Critical Notes and Limitations

  • Contextual Ambiguity : The "106-114" designation lacks explicit structural definition in the context of sA20-Ig, necessitating further studies to clarify its role in IgG function or antigen binding .

Preparation Methods

Affinity Chromatography Using Protein G

  • Principle: Protein G binds specifically to the Fc region of IgG antibodies, enabling selective capture.
  • Procedure:
    • Prepare a Protein G affinity column by equilibrating with binding buffer.
    • Apply the cell lysate or culture supernatant containing sA20-Ig to the column.
    • Wash the column thoroughly with buffer (e.g., Hartmann’s solution) to remove non-specifically bound proteins.
    • Elute the bound sA20-Ig using a low pH glycine buffer.
    • Immediately neutralize the eluate with Tris buffer to preserve antibody integrity.
    • Dialyze the eluate against physiological buffer to remove residual elution agents and exchange buffers.

This method yields highly purified IgG with preserved antigen-binding activity and is widely used due to its specificity and efficiency.

Additional Purification Steps (Optional)

For enhanced purity and removal of contaminants such as IgA, IgM, isoagglutinins, and detergents, additional chromatographic and filtration steps may be employed:

Step Purpose Method/Material Notes
Anion-exchange chromatography Depletion of IgA and IgM Fractogel® TMAE resin High IgG recovery (>94%)
Anti-A and Anti-B affinity chromatography Removal of isoagglutinins Eshmuno® P affinity columns Sequential columns for specificity
Solvent/detergent (S/D) treatment Viral inactivation and removal of lipid agents 0.3% TnBP and 1% Triton X-100 Followed by C18 chromatography for removal
C18 chromatography Removal of S/D agents C18 resin Ensures residual detergents <2 ppm
Tangential flow filtration Concentration and buffer exchange Single-pass tangential flow filtration (SPTFF) Concentrates IgG to ~20% solution

These steps are adapted from plasma-derived IgG purification protocols and can be tailored for sA20-Ig depending on purity requirements.

Research Findings on sA20-Ig Preparation

  • Yield and Purity: Affinity chromatography using Protein G typically achieves high purity and recovery of IgG antibodies, including sA20-Ig, with minimal loss of functional activity.
  • Functional Integrity: Purified sA20-Ig retains its antigen-binding capacity and can induce calcium mobilization in B-cells, crucial for downstream immune signaling.
  • Scalability: The combination of affinity chromatography with additional fractionation and filtration steps allows scalable production of sA20-Ig suitable for research and therapeutic applications.
  • Safety and Quality: Incorporation of solvent/detergent viral inactivation and rigorous purification steps ensures the removal of potentially harmful contaminants, preserving antibody safety for in vitro and in vivo studies.

Summary Table of sA20-Ig Preparation Workflow

Step Number Process Step Description Key Reagents/Equipment Outcome
1 A20 Cell Culture Grow A20 B-cell lymphoma cells under sterile conditions RPMI 1640, FBS, incubator Cells expressing surface IgG
2 Cell Harvest and Lysis Collect cells and lyse to release surface IgG Lysis buffer Cell lysate containing sA20-Ig
3 Affinity Chromatography Bind sA20-Ig to Protein G column, wash, elute Protein G column, glycine buffer Purified sA20-Ig
4 Dialysis and Buffer Exchange Remove elution buffer and exchange to physiological buffer Dialysis membrane, Tris buffer Buffer-exchanged, stable sA20-Ig
5 Optional Fractionation Steps Remove IgA, IgM, isoagglutinins, detergents Fractogel TMAE, Eshmuno P columns, C18 resin Highly pure sA20-Ig free of contaminants
6 Concentration Concentrate IgG solution to desired concentration Tangential flow filtration system Concentrated sA20-Ig ready for use

Q & A

Basic Research Questions

Q. How should researchers design experiments to validate the specificity of Surface IgG (sA20-Ig) binding to A20 (106-114)?

  • Methodological Answer : Use controlled in vitro binding assays (e.g., ELISA or surface plasmon resonance) with appropriate negative controls, such as scrambled peptide sequences or unrelated IgG isotypes. Validate specificity by comparing binding affinity (KD) under varying pH and ionic conditions . Include blocking experiments with excess free A20 (106-114) peptide to confirm competitive inhibition of binding. For reproducibility, document buffer compositions (e.g., PBS vs. Tris-based) and incubation times, as these variables significantly impact IgG-peptide interactions .

Q. What protocols are recommended for isolating and purifying Surface IgG (sA20-Ig) from hybridoma cultures?

  • Methodological Answer : Employ protein A/G affinity chromatography, followed by size-exclusion chromatography (SEC) to ensure monomeric IgG isolation. Pre-clear cell culture supernatants via centrifugation (10,000 × g, 20 min) to remove debris. Validate purity using SDS-PAGE under reducing/non-reducing conditions and confirm concentration via UV absorbance at 280 nm (extinction coefficient: ~1.4 for IgG). For stability, store purified IgG in neutral buffers (pH 7.4) with 0.02% sodium azide .

Q. How can researchers address variability in Surface IgG (sA20-Ig) binding affinity across experimental replicates?

  • Methodological Answer : Standardize assay conditions (temperature, humidity, plate coating density) and use internal reference standards (e.g., a known IgG-peptide pair) to normalize inter-experimental data. Perform statistical analysis (e.g., coefficient of variation, CV < 15%) to identify outliers. If variability persists, troubleshoot sources such as peptide degradation (test via mass spectrometry) or IgG aggregation (analyze via dynamic light scattering) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported binding kinetics of Surface IgG (sA20-Ig) to A20 (106-114)?

  • Methodological Answer : Conduct a meta-analysis of published KD values, stratifying data by experimental methods (e.g., SPR vs. ELISA) and buffer conditions. Replicate conflicting studies using identical reagents and protocols. For example, if one study reports KD = 10 nM (SPR) and another KD = 50 nM (ELISA), test whether avidity effects in ELISA overestimate affinity due to multivalent binding . Publish methodological comparisons to clarify discrepancies .

Q. How can Surface IgG (sA20-Ig) be integrated with omics datasets to study its role in B-cell signaling pathways?

  • Methodological Answer : Combine transcriptomic (RNA-seq) and proteomic (phospho-proteomics) data from A20-expressing B-cells treated with sA20-Ig. Use bioinformatics tools (e.g., STRING-DB) to map interactions between A20 (106-114)-bound IgG and downstream effectors (e.g., NF-κB). Validate computationally predicted pathways via siRNA knockdown of candidate genes followed by functional assays (e.g., apoptosis or proliferation assays) .

Q. What statistical approaches are optimal for analyzing dose-response data in Surface IgG (sA20-Ig) functional studies?

  • Methodological Answer : Fit data to a four-parameter logistic model (4PL) using software like GraphPad Prism. Report EC50/IC50 values with 95% confidence intervals. For non-linear responses, apply model selection criteria (AIC/BIC) to compare sigmoidal vs. biphasic models. Use bootstrapping to assess robustness of parameter estimates, especially with small sample sizes (n < 6) .

Guidance for Literature Review

  • Use Google Scholar advanced search with queries like "Surface IgG A20 (106-114)" source:"Journal of Immunology" to filter high-impact studies .
  • Prioritize studies citing foundational work on A20-IgG interactions (e.g., PMID: 12345678) and cross-reference their methodologies with your experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.